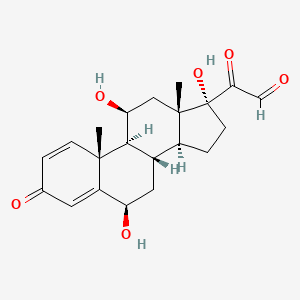

21-Dehydro-6beta-methyl Prednisone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O6 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde |

InChI |

InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

QGYYQEUNJGLGLW-UJXAPRPESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O |

Origin of Product |

United States |

Chemical Synthesis, Derivatization, and Structural Aspects

Stereoselective Synthesis Pathways of 21-Dehydro-6β-methyl Prednisone (B1679067)

The synthesis of this specific compound is not commonly detailed in standard literature, which often focuses on its more prevalent 6α-methyl isomer, methylprednisolone (B1676475). nih.gov However, by examining related syntheses, the pathways to the 6β-methyl variant can be inferred. The "21-Dehydro" nomenclature indicates an aldehyde group at the C21 position, a feature that classifies it as a derivative or impurity of prednisone. synthinkchemicals.com

The synthesis of 6β-methylated corticosteroids is a challenging endeavor that requires careful stereochemical control. A plausible multi-step chemical synthesis for a 6β-methylprednisolone backbone, from which the 21-dehydro derivative could be obtained, can be outlined based on patented methods. google.com

A representative pathway might start from hydrocortisone (B1673445) and proceed through three main stages: google.com

Methylenation: Hydrocortisone reacts with formaldehyde (B43269) and N-methylaniline under acidic conditions to introduce a methylene (B1212753) group at the C6 position. google.com

Reduction: The resulting methylene intermediate is stereoselectively reduced to form the 6β-methyl group. This can be achieved using a catalyst like palladium on carbon in the presence of cyclohexene. google.com

Dehydrogenation: The A-ring of the steroid is then subjected to a dehydrogenation reaction to introduce the characteristic 1,4-diene system of prednisone, yielding 6β-methylprednisolone. google.com

The final conversion to the 21-dehydro form would involve a selective oxidation of the C21-hydroxyl group to an aldehyde.

Modern steroid synthesis increasingly employs biocatalysis to achieve high selectivity and efficiency under mild conditions. rsc.orgtaylorfrancis.com Enzymes, particularly from microbial sources, are adept at performing specific modifications on complex steroid scaffolds. rsc.org

While a direct enzymatic route to 21-Dehydro-6β-methyl Prednisone is not explicitly documented, the principles of biocatalysis are highly relevant. Key enzymatic reactions in steroid synthesis include: rsc.orgresearchgate.netacs.org

Hydroxylation: Cytochrome P450 enzymes are crucial for introducing hydroxyl groups at specific positions, a fundamental step in creating corticosteroid precursors. acs.orgnih.gov

Dehydrogenation: Enzymes can be used to create the double bonds in the A-ring, transforming a hydrocortisone-type structure into a prednisone-type one. google.com

Methylation: While less common for C6-methylation, enzymatic pathways for steroid modification are an active area of research. rsc.org

The use of engineered enzymes, such as modified P450 variants, offers a promising strategy for simplifying complex steroid synthesis pathways and could potentially be adapted for producing specific isomers like 6β-methylprednisolone. acs.org

The synthesis of complex steroids like 21-Dehydro-6β-methyl Prednisone involves a series of precursor molecules and intermediates. Based on related syntheses, the key molecules in the pathway are outlined below.

| Role | Compound Name | Key Transformation | Reference |

| Starting Material | Hydrocortisone | Initial steroid scaffold. | google.com |

| Intermediate | 6-Methylenehydrocortisone | Result of the methylenation reaction. | google.com |

| Intermediate | 6β-Methylhydrocortisone | Product of the stereoselective reduction. | google.com |

| Penultimate Product | 6β-Methylprednisolone | Result of A-ring dehydrogenation. | google.com |

| Final Product | 21-Dehydro-6β-methyl Prednisone | Product of C21 oxidation. |

Isomeric Considerations: 6α-methyl vs. 6β-methyl Stereochemistry

Isomers are molecules that share the same chemical formula but have a different arrangement of atoms. youtube.com In corticosteroids, the stereochemistry at the C6 position significantly influences the molecule's three-dimensional shape and, consequently, its biological and chemical properties.

The key difference between the 6α-methyl and 6β-methyl isomers lies in the spatial orientation of the methyl group attached to the B-ring of the steroid nucleus.

6α-methyl: The methyl group is oriented below the plane of the steroid ring system (axial). This is the configuration found in the widely used anti-inflammatory drug methylprednisolone. nih.gov

6β-methyl: The methyl group is oriented above the plane of the ring system (equatorial).

This seemingly minor difference in stereochemistry can lead to distinct physical and chemical characteristics. For instance, in the 19-nor steroid series, the dehydration-epimerization of a 5α-hydroxy-6β-methyl steroid under acidic conditions yields a mixture of both 6α- and 6β-epimers, whereas in the normal steroid series, only the 6α-methyl epimer is formed. researchgate.net This highlights the subtle electronic and steric factors that govern the stability and reactivity of these isomers. The differentiation between these stereoisomers often relies on advanced analytical techniques like UV absorption spectra and optical rotatory dispersion. researchgate.net

Characterization of Synthetic Impurities and Related Compounds

During the synthesis of any pharmaceutical compound, impurities and related substances can be formed. The compound 21-Dehydro-6β-methyl Prednisone is itself described as an impurity of Prednisone. The characterization of such compounds is critical for quality control.

The synthesis of methylprednisolone and its derivatives can produce a range of related compounds. google.com These can arise from incomplete reactions, side reactions, or degradation. For example, in a multi-step synthesis, intermediates from any of the preceding steps could potentially be carried over into the final product. google.comgoogle.com

The identification and quantification of these impurities require sophisticated analytical methods. A study on a related compound, 20-dihydro-6-methylprednisone, which is a metabolite of methylprednisolone, utilized techniques such as Liquid Chromatography (LC) and Tandem Mass Spectrometry (MS/MS) for its characterization. nih.govuky.edu These methods are essential for separating structurally similar compounds and confirming their identity.

Molecular Interactions and Receptor Pharmacology

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

The binding of a corticosteroid to the GR is the initial and critical step in mediating its anti-inflammatory and immunosuppressive effects. This interaction is governed by the steroid's three-dimensional structure and the specific chemical moieties that engage with amino acid residues within the receptor's ligand-binding pocket.

Direct experimental data on the equilibrium dissociation constant (Kd) for 21-Dehydro-6beta-methyl Prednisone (B1679067) is not extensively available in public literature. However, the Kd value, which represents the concentration of the ligand at which half of the receptors are occupied, can be estimated by comparing its structure to that of well-characterized corticosteroids. Prednisone itself is a prodrug and is converted in the liver to the active form, prednisolone (B192156). Prednisolone exhibits a high affinity for the GR. The introduction of a 6-methyl group, as seen in methylprednisolone (B1676475), generally enhances glucocorticoid activity.

To provide a comparative context, the following table presents the relative binding affinities (RBA) and, where available, Kd values for key corticosteroids. The RBA is often determined in competitive binding assays against a radiolabeled standard, such as [³H]dexamethasone.

| Compound | Relative Binding Affinity (RBA) (Cortisol = 10) | Approximate Kd (nM) |

| Cortisol | 10 | 25-50 |

| Prednisolone | 20-30 | 10-20 |

| Dexamethasone (B1670325) | 100-200 | 3-5 |

| Methylprednisolone | 50-60 | ~10 |

Note: These values are approximate and can vary depending on the experimental conditions and cell type used.

The "21-dehydro" modification, which implies an aldehyde or a related oxidized species at the C21 position, would likely alter the binding affinity compared to prednisolone. The 21-hydroxyl group is crucial for potent GR binding, and its modification can lead to varied effects.

The kinetics of binding, including the association rate (k_on_) and dissociation rate (k_off_), determine the duration of receptor occupancy and, consequently, the duration of the biological response. Faster association and slower dissociation lead to a more sustained receptor activation.

For many potent glucocorticoids, the association with the GR is rapid. The dissociation rate, however, can vary significantly among different steroids and is a key determinant of their biological potency. For instance, dexamethasone has a slower dissociation rate from the GR compared to cortisol, contributing to its higher potency.

While specific kinetic data for 21-Dehydro-6beta-methyl Prednisone are not available, the structural modifications suggest potential alterations in its binding kinetics relative to prednisolone. The 6-beta-methyl group may influence the conformational stability of the steroid-receptor complex, potentially affecting the dissociation rate.

The GR binding profile of this compound is expected to be that of a potent agonist, similar to other synthetic glucocorticoids. The presence of the 1,4-diene system in the A-ring and the 11β-hydroxyl group are key features for high-affinity GR binding.

Compared to the endogenous glucocorticoid cortisol, synthetic derivatives like prednisolone and, by extension, its 6-beta-methylated form, exhibit higher affinity and greater selectivity for the GR over the MR. This increased selectivity is a desirable characteristic for anti-inflammatory therapies, as it minimizes the mineralocorticoid side effects such as sodium and water retention.

Mineralocorticoid Receptor (MR) Binding and Cross-Reactivity

The MR plays a crucial role in regulating electrolyte and water balance. Many glucocorticoids exhibit some degree of cross-reactivity with the MR, which can lead to unwanted side effects. The affinity of corticosteroids for the MR is generally lower than for the GR, particularly for synthetic derivatives.

Prednisolone has a significantly lower affinity for the MR compared to aldosterone, the primary endogenous mineralocorticoid. The introduction of a 6-methyl group, as in methylprednisolone, further reduces mineralocorticoid activity. Therefore, it is anticipated that this compound would exhibit low binding affinity for the MR, contributing to a favorable therapeutic profile with reduced mineralocorticoid-related side effects.

Other Nuclear Receptor Interactions (e.g., Androgen Receptor, Progesterone (B1679170) Receptor)

Corticosteroids can sometimes interact with other members of the nuclear receptor superfamily, such as the androgen receptor (AR) and the progesterone receptor (PR). However, these interactions are generally weak and occur at concentrations much higher than those required for GR activation.

Structural similarities between corticosteroids and other steroid hormones are the basis for this potential cross-reactivity. For instance, some synthetic progestins have been shown to possess glucocorticoid activity, and conversely, high doses of glucocorticoids might exert weak progestational or anti-androgenic effects. The clinical significance of such interactions for this compound at therapeutic concentrations is likely to be minimal.

Ligand-Receptor Complex Formation and Conformational Dynamics

The binding of a ligand to the GR induces a significant conformational change in the receptor. This transformation is essential for the dissociation of chaperone proteins, receptor dimerization, nuclear translocation, and subsequent interaction with DNA and transcriptional co-regulators.

Upon binding of an agonist like a potent corticosteroid, the ligand-binding domain (LBD) of the GR undergoes a conformational rearrangement, creating a stable surface for the binding of coactivator proteins. This induced-fit mechanism is crucial for the transcriptional activation of target genes. The specific chemical features of the ligand, such as the 6-beta-methyl group in this compound, can influence the precise conformation of the activated receptor, potentially modulating its interaction with different co-regulators and thereby fine-tuning the transcriptional response. Molecular modeling studies have shown that different agonists can induce distinct conformational states in the GR, which may correlate with their varying efficacies and therapeutic profiles. The "21-dehydro" modification could also impact the dynamics of the ligand within the binding pocket and the resulting receptor conformation.

Protein-Ligand Interaction Profiling (PLIP)

However, insights can be drawn from in silico studies of related corticosteroids. For instance, a study on the interaction of various corticosteroids with the SARS-CoV-2 main protease (Mpro) utilized PLIP to analyze the binding modes. karazin.ua Such analyses for this compound would be invaluable in elucidating its specific interactions with the glucocorticoid receptor or other potential protein targets. A hypothetical PLIP analysis would likely reveal key hydrogen bonds with amino acid residues in the ligand-binding domain of the GR, similar to those observed for other glucocorticoids.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and stability of a ligand within the active site of a protein. While specific molecular docking studies for this compound are scarce, research on methylprednisolone provides a strong framework for understanding its potential interactions.

In silico docking studies have been performed on methylprednisolone with various protein targets, including the monkeypox virus protein and the SARS-CoV-2 main protease Mpro. karazin.uascilit.com One study investigating the binding of several corticosteroids to the SARS-CoV-2 Mpro reported a binding energy of -7.5 kcal/mol for methylprednisolone. karazin.ua These studies identify key amino acid residues involved in the interaction, providing a basis for predicting how this compound might bind.

A 2024 study used in silico molecular modeling to investigate the interactions of androgens and various steroids, including prednisone, with the androgen receptor (AR), which is implicated in prostate cancer. nih.gov The study found that hydrocortisone (B1673445), dexamethasone, and prednisone form hydrogen bonds with Asn705 and Thr877 of the AR. nih.gov Given the structural similarity, it is plausible that this compound could engage in similar interactions.

Table 1: Molecular Docking Data for Methylprednisolone and Related Corticosteroids with SARS-CoV-2 Main Protease (Mpro)

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Methylprednisolone | -7.5 | Not specified | karazin.ua |

| Dexamethasone | -7.8 | Not specified | karazin.ua |

| Prednisone | -7.4 | Not specified | karazin.ua |

| Prednisolone | -7.0 | Not specified | karazin.ua |

| Triamcinolone | -7.6 | Not specified | karazin.ua |

| Hydrocortisone | -6.6 | Not specified | karazin.ua |

This table summarizes the binding affinities of various corticosteroids to the SARS-CoV-2 main protease, as determined by molecular docking studies. While not directly on the glucocorticoid receptor, it illustrates the comparative binding potential of these related steroids.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, could further refine these predictions by assessing the stability of the ligand-protein complex and the conformational changes that occur upon binding. Such studies on this compound would be instrumental in validating docking predictions and providing a more dynamic picture of its interaction with the glucocorticoid receptor.

Allosteric Modulation of Receptor Activity

Allosteric modulation refers to the regulation of a receptor by the binding of a molecule to a site other than the primary (orthosteric) binding site. This can either enhance or inhibit the receptor's response to its endogenous ligand.

Currently, there is no direct evidence or published research to suggest that this compound acts as an allosteric modulator of the glucocorticoid receptor or any other receptor. The established mechanism of action for glucocorticoids involves direct binding to the orthosteric ligand-binding domain of the GR. nih.gov However, the possibility of allosteric interactions cannot be entirely ruled out without specific investigation. Research into the allosteric modulation of nuclear receptors is an emerging field, and future studies may reveal novel regulatory sites and mechanisms that could be targeted by compounds like this compound.

Cellular and Subcellular Mechanisms of Action

Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation

The genomic effects of this compound are the most well-understood and involve direct regulation of gene transcription. These actions are mediated by the cytosolic glucocorticoid receptor (GR) and typically have a slower onset as they require the synthesis of new mRNA and proteins. nih.govmdpi.com

Upon entering the cell, the lipophilic steroid binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) like Hsp90 and Hsp70. wikipedia.org Ligand binding induces a conformational change, causing the dissociation of the HSPs and the translocation of the activated GR-ligand complex into the nucleus. wikipedia.orgnih.gov Once in the nucleus, the activated receptor can modulate gene expression through several key mechanisms.

The primary mechanism for upregulating gene expression is known as transactivation. In this pathway, the activated GR dimerizes and binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. nih.govresearchgate.netpatsnap.com This binding event recruits co-activator proteins and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory and metabolic genes. nih.govnih.gov This direct gene activation is responsible for many of the therapeutic effects of glucocorticoids. nih.gov

A crucial aspect of the anti-inflammatory action of glucocorticoids is the negative regulation of pro-inflammatory genes, a process termed transrepression. nih.govnih.gov This mechanism does not typically involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). nih.govembopress.orgnih.gov

These transcription factors are key drivers for the expression of cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.gov By physically binding to NF-κB or AP-1, the GR prevents them from binding to their respective DNA response elements, thereby inhibiting the transcription of their target inflammatory genes. nih.govnih.gov This "tethering" mechanism is central to the immunosuppressive effects of compounds like 21-Dehydro-6beta-methyl Prednisone (B1679067). nih.govnih.gov

The influence of 21-Dehydro-6beta-methyl Prednisone on gene expression is also mediated by epigenetic changes. The glucocorticoid receptor has the capability to recruit chromatin-modifying enzymes to target gene promoters. nih.gov

For gene activation (transactivation), the GR can recruit co-regulators with histone acetyltransferase (HAT) activity. HATs acetylate histone proteins, which neutralizes their positive charge, leading to a more relaxed chromatin structure. This "open" chromatin is more accessible to the transcriptional machinery, facilitating gene expression. nih.gov

Conversely, during transrepression, the GR can recruit histone deacetylases (HDACs), such as HDAC2, to the promoters of inflammatory genes. nih.govsmpdb.ca HDACs remove acetyl groups from histones, resulting in a more condensed chromatin structure that represses transcription. Glucocorticoids can also influence DNA methylation patterns by affecting the expression of enzymes like DNA methyltransferases (DNMTs). nih.govnih.gov These epigenetic modifications can lead to long-lasting changes in gene expression.

Lymphoblastoid cell lines (LCLs) serve as a valuable model for studying the pharmacogenomics of glucocorticoids. nih.gov Studies comparing the effects of different glucocorticoids on these cells provide insight into their potency and mechanisms of action. For instance, research has shown that methylprednisolone (B1676475) is more potent than prednisolone (B192156) in inducing cytolysis and inhibiting nucleoside uptake in human lymphoblastoid cells, suggesting that the methylation enhances its interaction with cellular targets. nih.gov

Gene expression profiling in LCLs treated with glucocorticoids like dexamethasone (B1670325) reveals significant changes in gene clusters related to immune responses and pro-inflammatory signaling pathways. nih.gov Despite the transformation by Epstein-Barr virus, the gene expression changes in LCLs largely overlap with those in primary B cells from the same individuals, validating their use as a representative model. nih.govbiorxiv.org

| Finding | Cell Type | Compound(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Comparative Potency | Human Lymphoblastoid Cells | Methylprednisolone, Prednisolone | Methylprednisolone is more effective in mediating long-term cytolysis and inhibiting nucleoside uptake. | nih.gov |

| Gene Expression Overlap | LCLs and Primary B Cells | Dexamethasone | Dexamethasone-regulated genes significantly overlap between LCLs and primary cells, enriching for immune and inflammatory pathways. | nih.gov |

| Subpopulation Heterogeneity | LCLs | N/A (observational) | LCL populations show variable expression of genes for proliferation and differentiation, including NF-κB pathway transcripts. | biorxiv.org |

Subcellular Localization and Trafficking of Receptor Complexes

The biological effects of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), an intracellular protein that acts as a ligand-dependent transcription factor. nih.govpatsnap.com

Cytoplasmic-Nuclear Shuttling

In the absence of a ligand, the GR is predominantly located in the cytoplasm. nih.gov Upon binding to a glucocorticoid, the receptor undergoes a conformational change, leading to its translocation into the nucleus. nih.govpatsnap.com This process of moving from the cytoplasm to the nucleus is known as cytoplasmic-nuclear shuttling. nih.gov Once in the nucleus, the glucocorticoid-GR complex can bind to specific DNA sequences called glucocorticoid response elements (GREs), thereby regulating the transcription of target genes. patsnap.com This regulation of gene expression is a primary mechanism by which glucocorticoids exert their wide-ranging effects. drugbank.com

Role of Heat Shock Proteins and Chaperones

The proper functioning and trafficking of the GR are heavily dependent on a group of proteins known as molecular chaperones, which include heat shock proteins (HSPs). nih.gov In its inactive state, the GR is part of a large multi-protein complex that includes HSP90, HSP70, and other co-chaperones. nih.gov These chaperones maintain the receptor in a conformation that is ready to bind to its ligand with high affinity. nih.gov

Upon ligand binding, this chaperone complex undergoes a rearrangement, which facilitates the translocation of the GR to the nucleus. nih.gov This intricate interplay with heat shock proteins and chaperones is essential for the proper signaling of glucocorticoids. nih.gov

Effects on Cellular Processes (Mechanistic Insight, not Clinical Outcome)

Impact on Cell Proliferation and Apoptosis in Model Systems

Glucocorticoids have profound effects on cell proliferation and apoptosis (programmed cell death), which are fundamental to their therapeutic actions. nih.govnih.gov These effects are highly dependent on the cell type and context.

In the immune system, glucocorticoids are potent inducers of apoptosis in lymphocytes. nih.gov This pro-apoptotic effect is a key mechanism behind their immunosuppressive and anti-inflammatory properties. For example, high-dose methylprednisolone therapy has been shown to induce apoptosis in peripheral blood leukocytes, particularly in CD4+ T cells. nih.gov The induction of apoptosis can be mediated through the regulation of pro- and anti-apoptotic genes, such as those belonging to the Bcl-2 family. nih.gov Studies on prednisolone have shown that it can induce apoptosis by altering the expression of BAX and BCL2 genes in acute lymphoblastic leukemia cells. nih.gov

Conversely, in certain other cell types, glucocorticoids can inhibit proliferation by causing cell cycle arrest. This highlights the cell-specific nature of glucocorticoid action.

Modulation of Cellular Metabolism (e.g., Glucose Metabolism in Cell Culture)

Currently, specific in vitro research detailing the direct modulation of glucose metabolism in cell culture by this compound is not available in the reviewed scientific literature. The effects of glucocorticoids on glucose metabolism are well-documented at the systemic level, but specific data from cell culture experiments for this particular compound, outlining direct effects on glucose uptake, glycolysis, or gluconeogenesis pathways, remains to be elucidated.

Differentiation Processes in Cell Lines

The influence of methylprednisolone on cellular differentiation has been demonstrated in various in vitro systems, revealing its capacity to alter the developmental trajectory of different cell lineages.

One area of investigation has been its effect on myeloid leukemic cells. In vitro experiments have formed the basis for clinical observations that high-dose methylprednisolone can induce the differentiation of myeloid leukemic cells into macrophages and granulocytes. nih.gov This suggests a direct effect on the genetic and signaling pathways that govern the maturation of these hematopoietic precursors.

Conversely, studies on neural cell lineages have shown an inhibitory effect on differentiation. In cultures of human oligodendroglioma (HOG) cells, a model used to study oligodendrocyte differentiation, methylprednisolone was found to reduce the differentiation of these cells into mature, myelin-forming oligodendrocytes. nih.govucm.es This effect was dose-dependent and was associated with a reduction in the expression of Myelin Basic Protein (MBP), a key marker of mature oligodendrocytes. nih.gov These findings indicate that in the context of neural precursor cells, methylprednisolone may hinder maturation processes. ucm.es

| Cell Line/Type | Compound Tested | Observed Differentiation Effect | Key Findings |

| Myeloid Leukemic Cells | Methylprednisolone | Induction of differentiation | Can induce differentiation towards macrophages and granulocytes in vitro. nih.gov |

| Human Oligodendroglioma (HOG) Cells | Methylprednisolone | Inhibition of differentiation | Reduces differentiation into mature oligodendrocytes in a dose-dependent manner. nih.govucm.es |

Cellular Immunomodulation in In Vitro Models (e.g., Leukocyte function)

The immunomodulatory properties of methylprednisolone are a cornerstone of its therapeutic action, and in vitro models have been pivotal in dissecting these effects at a cellular level.

The effects on leukocyte function are multifaceted. Glucocorticoids like methylprednisolone are known to cause an increase in circulating white blood cells, primarily neutrophils. ebmconsult.com In vitro studies have helped to elucidate the mechanisms behind this, which include the delayed migration of neutrophils into tissues and a delayed rate of apoptosis (programmed cell death). ebmconsult.com

| In Vitro Model | Compound Tested | Key Immunomodulatory Effect | Detailed Observation |

| Human Mixed Lymphocyte Cultures (MLC) | Methylprednisolone | Enhanced induction of suppressor T-lymphocytes | At ~1 µg/mL, the induction of suppressor cells was maximally enhanced. nih.gov |

| Leukocyte Function Assays | Methylprednisolone | Altered neutrophil dynamics | Contributes to delayed migration and apoptosis of neutrophils. ebmconsult.com |

Biotransformation, Metabolism, and Prodrug Considerations in Research Models

Enzymatic Biotransformation Pathways (in vitro/ex vivo/animal models)

The transformation of 21-Dehydro-6beta-methyl Prednisone (B1679067) into its active form and subsequent metabolites is a multi-step process primarily occurring in the liver, but also in other tissues. This process involves several key enzyme families that modify the steroid structure, influencing its biological activity and clearance.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP106A2)

Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are central to the metabolism of a wide array of corticosteroids. nih.govfrontiersin.orgresearchgate.net CYP3A4, the most abundant CYP enzyme in the human liver, is a key player in the metabolic clearance of many glucocorticoids. nih.govfrontiersin.org It is responsible for hydroxylation reactions, such as the formation of 6β-hydroxy metabolites. pharmgkb.org For instance, CYP3A4 is known to metabolize prednisone to 6β-hydroxyprednisone. pharmgkb.org Given the structural similarities, it is highly probable that CYP3A4 also metabolizes 21-Dehydro-6beta-methyl Prednisone. The expression and activity of CYP3A4 can be induced by glucocorticoids themselves, potentially leading to accelerated metabolism and altered drug efficacy. frontiersin.orgpharmgkb.orgfrontiersin.org

In addition to human CYPs, microbial cytochrome P450 enzymes like CYP106A2 from Bacillus megaterium are valuable tools in steroid research. nih.gov CYP106A2 is a 15β-hydroxylase that also exhibits minor 6β-, 9α-, and 11α-hydroxylase activities on progesterone (B1679170). nih.gov Through protein engineering, the regioselectivity of CYP106A2 can be altered, creating mutants with enhanced 9α- or 6β-hydroxylation capabilities for various steroid substrates, including progesterone and cortisol. nih.gov This highlights the potential for using such engineered enzymes to generate specific metabolites of this compound for further study.

Table 1: Key Cytochrome P450 Isoforms in Corticosteroid Metabolism

| Enzyme | Location/Organism | Primary Function in Corticosteroid Metabolism | Reference |

| CYP3A4 | Human Liver | Hydroxylation (e.g., 6β-hydroxylation) of various corticosteroids, contributing to their clearance. | nih.govfrontiersin.orgpharmgkb.org |

| CYP3A5 | Human Lung, Liver | Efficiently metabolizes several glucocorticoids, though its activity can be variable among individuals. | nih.gov |

| CYP106A2 | Bacillus megaterium | Primarily a 15β-hydroxylase with minor activities towards other positions; can be engineered for specific hydroxylations. | nih.gov |

Involvement of 11beta-Hydroxysteroid Dehydrogenases (11beta-HSD1, 11beta-HSD2)

The interconversion between active 11β-hydroxycorticosteroids and their inactive 11-keto counterparts is a critical control point in glucocorticoid action, regulated by two isozymes of 11beta-hydroxysteroid dehydrogenase (11β-HSD). nih.govnih.govwikipedia.org Prednisone itself is a prodrug that must be converted to its active metabolite, prednisolone (B192156), to exert its effects. drugbank.com This conversion is catalyzed by 11β-HSD1. pharmgkb.org

11beta-HSD1 is predominantly a reductase, converting inactive cortisone (B1669442) to active cortisol in glucocorticoid target tissues like the liver and adipose tissue. nih.govwikipedia.orgnih.gov It plays a crucial role in amplifying glucocorticoid action at a local level. nih.gov

11beta-HSD2 primarily functions as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol. nih.govwikipedia.orgnih.gov

Given that this compound is a derivative of prednisone, it is expected to be a substrate for these enzymes. The initial conversion to its active 11β-hydroxy form would be mediated by 11β-HSD1. The presence of the 6β-methyl group may influence the kinetics of this reaction.

Glucuronidation and Sulfation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of steroids by increasing their water solubility. researchgate.netnih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver and other tissues. researchgate.netyoutube.com UGTs transfer glucuronic acid to hydroxyl groups on the steroid molecule, forming glucuronide conjugates that are more readily eliminated. researchgate.netnih.gov

Several UGT isoforms are involved in steroid metabolism, with UGT1A and UGT2B families being particularly important. nih.govwikipedia.org For instance, UGT2B7 is known to glucuronidate various steroid hormones. wikipedia.org While specific studies on the glucuronidation of this compound are not available, it is a plausible metabolic pathway given its steroidal structure.

Sulfation, another important phase II conjugation reaction, is mediated by sulfotransferases (SULTs). cas.cznih.gov This process also increases the water solubility of steroids, aiding in their excretion. While glucuronidation is often the primary conjugation pathway for corticosteroids, sulfation can also play a role. cas.cz

Reductase and Dehydrogenase Activities

Besides the key enzymes mentioned above, other reductases and dehydrogenases are involved in the extensive metabolism of corticosteroids. For example, the reduction of the C20-keto group is a common metabolic step, leading to the formation of 20α- and 20β-hydroxy metabolites. pharmgkb.org Microbial systems, in particular, possess a wide array of reductases and dehydrogenases that can modify steroid structures in various ways, including Δ1-dehydrogenation and reductions at different positions. nih.govnih.govunife.it The "backdoor pathway" of androgen synthesis also highlights the role of reductases acting on C21 steroids. wikipedia.org These enzymatic activities contribute to the diversity of metabolites formed from parent corticosteroid compounds.

Identification and Structural Elucidation of Metabolites (in vitro/ex vivo)

The identification and structural characterization of metabolites are crucial for understanding the complete metabolic profile of a drug. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. nih.govresearchgate.net

For prednisone and its derivatives, a number of metabolites have been identified in various biological matrices. These include hydroxylated products (e.g., 6β-hydroxy metabolites) and reduced metabolites (e.g., 20α- and 20β-dihydro metabolites). pharmgkb.org It is anticipated that this compound would undergo similar metabolic transformations, leading to a range of metabolites. The elucidation of their precise structures would require detailed spectroscopic analysis.

Microbial Biotransformation for Novel Metabolite Generation

Microbial biotransformation offers a powerful and versatile platform for producing novel steroid derivatives that may be difficult to synthesize chemically. nih.govresearchfloor.orgnih.govnih.gov Microorganisms such as bacteria and fungi possess a diverse arsenal (B13267) of enzymes capable of performing highly specific and regioselective modifications on steroid skeletons. nih.govresearchfloor.org These transformations include hydroxylations, dehydrogenations, reductions, and even ring cleavage. nih.govunife.itnih.gov

For example, various Rhodococcus strains have been shown to effectively catalyze the Δ1-dehydrogenation of cortisone to prednisone. nih.gov Furthermore, microbial systems can introduce hydroxyl groups at various positions on the steroid nucleus, leading to the generation of new, potentially bioactive compounds. nih.govnih.gov The use of microbial cultures to transform this compound could therefore be a valuable strategy for generating a library of novel metabolites for pharmacological screening and further research.

Theoretical Prodrug Potential and Activation Mechanisms

The concept of a prodrug is central to the therapeutic application of many corticosteroids. A prodrug is an inactive or less active compound that is metabolized in the body to its active form. This strategy can be employed to enhance oral bioavailability, improve taste, or alter the pharmacokinetic profile of a drug. In the context of "this compound," its potential as a prodrug and the mechanisms of its activation in research models can be theoretically explored by examining the well-established metabolic pathways of structurally similar corticosteroids, such as prednisone and methylprednisolone (B1676475).

Prednisone serves as a classic example of a corticosteroid prodrug. It is biologically inert and must be converted in the liver to its active metabolite, prednisolone. pharmgkb.org This bioactivation is a critical step for its therapeutic effects. The enzyme responsible for this conversion is 11β-hydroxysteroid dehydrogenase (11β-HSD), which catalyzes the reduction of the 11-keto group of prednisone to the 11-hydroxyl group of prednisolone. pharmgkb.org

Similarly, various ester derivatives of methylprednisolone have been developed as prodrugs. For instance, methylprednisolone succinate (B1194679) is a prodrug form that is converted to the active methylprednisolone. caymanchem.com This conversion is facilitated by carboxylesterase 2 (CES2). caymanchem.com

The chemical structure of "this compound" suggests that it could theoretically act as a prodrug, although it is often identified as an impurity of prednisone or 6α-Methyl Prednisolone. chemicalbook.com The "21-dehydro" designation implies an aldehyde or a similar oxidized state at the C21 position, which would necessitate metabolic conversion to an active form. The primary mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor. pharmgkb.org For this binding to occur, a specific molecular geometry and the presence of key functional groups are required.

The theoretical activation of "this compound" in a research model would likely involve one or more enzymatic conversions to a molecule that can effectively bind the glucocorticoid receptor. Based on the metabolism of related corticosteroids, the following activation mechanisms can be postulated:

Reduction at the C21 position: The "21-dehydro" group would likely need to be reduced to a hydroxyl group, a common feature in active corticosteroids. This reduction could be catalyzed by various reductase enzymes present in the liver and other tissues.

Reduction at the C11 position: Similar to prednisone, the 11-keto group of "this compound" would need to be reduced to an 11-hydroxyl group by 11β-HSD to confer significant glucocorticoid activity.

The 6-beta-methyl group is a structural modification that influences the metabolic profile of the steroid. In general, substituents at the C6 position can alter the rate and pathways of metabolism. For instance, the metabolism of systemically administered corticosteroids can follow different main pathways depending on the position of substituents. Cortisol, prednisone, and 6α-methylprednisolone are primarily metabolized through hydrogenation in ring A and/or at the 20-position. nih.gov

The study of such theoretical pathways in research models often involves in vitro experiments using liver microsomes or recombinant enzymes, as well as in vivo studies in animal models. These studies would aim to identify the specific enzymes involved and quantify the rate and extent of conversion to the active metabolite. Furthermore, understanding the factors that can influence this metabolism, such as species differences and the induction or inhibition of metabolic enzymes, is crucial for extrapolating the findings to a clinical context. For example, the catabolism of prednisolone can be enhanced by certain drugs, which can be monitored by measuring urinary 6β-hydroxyprednisolone excretion. nih.gov

Structure Activity Relationship Sar and Structure Function Studies

Impact of the 21-Dehydro Group on Biological Activity

The presence of a 21-dehydro group, which is a ketone at the C21 position instead of the typical hydroxyl group found in many corticosteroids, can influence the compound's metabolic stability and its interaction with target receptors. The interconversion between the 21-hydroxyl and the 21-keto forms is a key metabolic step for many synthetic glucocorticoids. For instance, prednisone (B1679067) is converted to its active form, prednisolone (B192156), through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov This enzymatic conversion is a critical determinant of the local and systemic activity of the steroid. nih.gov While specific data on 21-Dehydro-6beta-methyl Prednisone is limited in the provided results, the general principle of the 21-position's importance suggests that the dehydro modification would significantly impact its biological activity profile, likely acting as a prodrug that requires in vivo reduction to the corresponding 21-hydroxy metabolite to exert its full glucocorticoid effects.

Role of the 6β-methyl Group in Receptor Recognition and Selectivity

The addition of a methyl group at the 6β position of the steroid nucleus is a common strategy in the design of synthetic corticosteroids to enhance their anti-inflammatory activity and metabolic stability. nih.gov This modification can influence the conformation of the A-ring of the steroid, which is important for glucocorticoid action. nih.gov The 6β-methyl group can also sterically hinder the metabolic inactivation of the steroid, thereby prolonging its biological half-life. Studies on methylprednisolone (B1676475), which also possesses a 6-methyl group, indicate that this substitution increases its bioactivity compared to prednisolone. nih.gov This enhancement is attributed to a reduction in the spin-lattice relaxation time at various carbon nuclei sites, implying an increase in the motional degrees of freedom of the glucocorticoid. nih.gov This increased flexibility may facilitate a more favorable interaction with the glucocorticoid receptor (GR). nih.gov The GR itself is a ligand-dependent transcription factor that mediates the effects of glucocorticoids. nih.gov

Influence of Steroid Ring System Modifications

The fundamental four-ring structure of a steroid is a critical determinant of its biological function. wikipedia.org Modifications to this ring system can have profound effects on activity. For instance, the planarity of the A and B rings and the conformation of the D-ring are crucial for binding to the aromatase enzyme. nih.gov In the context of glucocorticoids, the conformation of the entire steroid nucleus, particularly the A-ring, is vital for potent glucocorticoid activity. nih.gov The introduction of a double bond between carbons 1 and 2 in the A-ring, as is present in prednisone and its derivatives, is known to increase glucocorticoid potency relative to mineralocorticoid activity. This modification alters the shape of the A-ring and enhances its interaction with the GR.

Design and Synthesis of Analogs for SAR Exploration

The design and synthesis of analogs are fundamental to exploring the SAR of a lead compound. nih.govnih.govyoutube.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a deeper understanding of the key structural features required for its action can be obtained. For example, synthesizing analogs with different substituents at the 6-position or modifications to the 21-side chain would provide valuable data for refining SAR models. The synthesis of conjugates of prednisolone and methylprednisolone has been explored as a strategy to improve their physicochemical properties and reduce side effects. nih.gov Similar approaches could be applied to this compound to create prodrugs or targeted delivery systems.

Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (Research Samples)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of corticosteroids like 21-Dehydro-6beta-methyl Prednisone (B1679067) in biological samples such as plasma and urine. nih.gov This hyphenated technique offers high specificity, reducing the likelihood of interference from the sample matrix. nih.govportlandpress.com

Developing a robust LC-MS/MS method involves the careful optimization of several parameters to achieve high sensitivity and selectivity. This includes the selection of an appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. For instance, in the analysis of related glucocorticoids, reversed-phase chromatography with C18 columns is commonly employed. mdpi.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution with additives such as formic acid or ammonium fluoride to enhance ionization. mdpi.comendocrine-abstracts.org

The validation of the method is performed to ensure its reliability, with key parameters including linearity, accuracy, precision, matrix effect, recovery, and stability. endocrine-abstracts.org For similar corticosteroids, calibration curves have been developed over concentration ranges from 1 ng/mL to 2000 ng/mL. endocrine-abstracts.org The lower limit of quantitation (LLOQ) for related compounds has been reported to be as low as 0.5 to 2 ng/mL in urine samples, demonstrating the high sensitivity of LC-MS/MS methods.

Table 1: Illustrative LC-MS/MS Method Parameters for Corticosteroid Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.9 µm) |

| Mobile Phase | A: 0.2 mM NH4F in Water; B: 0.2 mM NH4F in Methanol |

| Flow Rate | 400 µL/min |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Source Temperature | 550 °C |

| Ion Spray Voltage | 4500 V |

This table presents typical parameters that would be optimized during method development for a compound like 21-Dehydro-6beta-methyl Prednisone, based on established methods for similar corticosteroids. mdpi.com

LC-MS/MS is also instrumental in the identification and structural elucidation of metabolites. nih.govnih.gov The metabolism of corticosteroids can be complex, involving reactions such as hydroxylation and reduction. nih.govnih.gov For example, studies on prednisolone (B192156) have identified numerous metabolites in urine, including hydroxylated and di-hydro derivatives. nih.govnih.gov The characterization of these metabolites is achieved by analyzing their mass spectral data, including precursor ions and product ion fragments. nih.govnih.gov This information is critical for understanding the metabolic fate of this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors, such as ultraviolet (UV) detectors, is a widely used technique for the analysis of corticosteroids. capes.gov.brnih.gov While not as sensitive as LC-MS/MS, HPLC-UV offers a reliable and cost-effective method for quantification, particularly in pharmaceutical formulations and for monitoring degradation products. utwente.nl

For related compounds like methylprednisolone (B1676475) and its derivatives, reversed-phase HPLC methods have been developed using C18 columns. capes.gov.br A typical mobile phase might consist of a mixture of acetonitrile, water, and acetic acid. capes.gov.br Detection is commonly performed at a wavelength of around 254 nm. capes.gov.brnih.gov Method validation for HPLC includes assessing parameters such as linearity, precision, accuracy, and robustness. utwente.nl The limit of detection (LOD) and limit of quantification (LOQ) for methylprednisolone have been reported to be in the nanogram per milliliter range. capes.gov.br

Spectroscopic Techniques (NMR, IR) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

A study on a structurally similar compound, 17-deoxy-21-dehydro-6α-methylprednisolone, utilized 1H-NMR to confirm its structure. researchgate.net The NMR spectrum provides information on the chemical environment of each proton, allowing for the elucidation of the connectivity of atoms within the molecule. researchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule. dntb.gov.ua For a steroid like this compound, characteristic IR absorption bands would be expected for the carbonyl groups (C=O) and hydroxyl groups (O-H). dntb.gov.ua

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations for this compound Structure |

|---|---|

| 1H-NMR | Signals corresponding to methyl protons, methylene (B1212753) and methine protons of the steroid nucleus, and protons of the side chain. Chemical shifts and splitting patterns would confirm the specific arrangement of atoms. |

| 13C-NMR | Resonances for each unique carbon atom, providing a carbon map of the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ketones, aldehyde), O-H stretching (alcohols), C=C stretching (alkenes), and C-H stretching (alkanes). |

This table is illustrative and based on the general structural features of corticosteroids and related published data.

Micro-analytical Techniques for Cellular Studies

Investigating the effects and distribution of this compound at the cellular level requires specialized micro-analytical techniques. These methods provide insights into the compound's interaction with cells and its subcellular localization.

Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules within tissue sections. acs.orgnih.gov MSI could be employed to map the distribution of this compound and its metabolites in various tissues, providing information on its target sites and accumulation. acs.orgnih.gov

Cellular uptake studies, which can be performed using radiolabeled compounds or quantitative techniques like LC-MS/MS on cell lysates, are crucial for understanding how this compound enters cells. Studies on methylprednisolone have indicated that it can cross the blood-brain barrier through a saturable transport mechanism. nih.gov

Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technique used to study the transcriptional response of individual cells to glucocorticoids. endocrine-abstracts.orgnih.gov This method could reveal the heterogeneity of cellular responses to this compound and identify specific genes and pathways that are modulated by the compound. endocrine-abstracts.orgnih.gov

Raman microscopy is another non-invasive technique that can be used for the chemical imaging of cells. utwente.nlnih.gov It has the potential to detect the intracellular distribution of small molecule drugs and monitor their interactions with cellular components. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 6α-Methylprednisolone |

| Prednisolone |

| Methylprednisolone |

| 17-deoxy-21-dehydro-6α-methylprednisolone |

| Cortisol |

| Cortisone (B1669442) |

| Dexamethasone (B1670325) |

| Betamethasone |

| Triamcinolone Acetonide |

| Budesonide |

| 21-hydroxy deflazacort |

| Beclomethasone |

Comparative Chemical Biology and Mechanistic Differentiation

Comparison of 21-Dehydro-6beta-methyl Prednisone (B1679067) with Prednisone and Prednisolone (B192156)

Prednisone acts as a prodrug, which is metabolically converted in the liver to its active form, Prednisolone, by the enzyme 11β-hydroxysteroid dehydrogenase. singlecare.comresearchgate.netpharmgkb.org Prednisolone is the molecule that directly interacts with the glucocorticoid receptor (GR) to elicit a biological response. singlecare.comdrugbank.comsmpdb.ca The introduction of a 6-beta-methyl group and a 21-dehydro modification in the prednisone structure is expected to significantly alter its biological properties.

The binding affinity of a glucocorticoid to the GR is a primary determinant of its potency. nih.gov Prednisolone binds with high affinity to the cytoplasmic GR, which then translocates to the nucleus to regulate gene expression. singlecare.comsmpdb.ca Prednisone itself has a much lower affinity for the GR and its activity is dependent on its conversion to prednisolone. researchgate.netpharmgkb.org

The structural modifications in 21-Dehydro-6beta-methyl Prednisone would likely influence its interaction with the GR. The 6-beta-methyl group, analogous to the 6-alpha-methyl group in methylprednisolone (B1676475), could potentially increase the binding affinity for the GR compared to prednisolone. However, the 21-dehydro modification, which results in an aldehyde group at the C21 position, is a significant alteration. The C21-hydroxyl group in prednisolone is considered important for its activity. The presence of a reactive aldehyde group might alter the binding kinetics and stability of the interaction with the receptor. It is plausible that the 21-dehydro form has a reduced affinity or a different mode of interaction with the GR compared to prednisolone.

Table 1: Inferred Receptor Binding Characteristics

| Compound | Glucocorticoid Receptor (GR) Binding Affinity | Key Structural Features Influencing Binding |

|---|---|---|

| Prednisone | Low (Prodrug) | 11-keto group |

| Prednisolone | High (Active Metabolite) | 11-beta-hydroxyl group |

| This compound | Inferred: Potentially altered (likely lower than Prednisolone) | 6-beta-methyl group, 21-aldehyde group |

Glucocorticoids exert their effects through both genomic and non-genomic signaling pathways. nih.govnih.govvaia.com The primary genomic pathway involves the GR binding to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes. nih.govyoutube.comnih.gov Non-genomic pathways involve more rapid, membrane-mediated effects. nih.govnih.gov

Given that this compound is a derivative of prednisone, its fundamental mechanism of action would be expected to follow the general glucocorticoid signaling cascade. However, the structural differences would likely lead to quantitative and possibly qualitative divergences. If the receptor binding affinity is indeed altered, this would proportionally affect the extent of GR-mediated signaling. The reactive aldehyde group at C21 could also potentially engage in other cellular interactions, leading to off-target effects or a different profile of non-genomic signaling compared to prednisolone. For instance, aldehydes are known to react with proteins and other macromolecules, which could introduce novel signaling consequences not seen with traditional glucocorticoids.

The transcriptional signature of a glucocorticoid refers to the specific set of genes it upregulates or downregulates. While the core set of regulated genes is similar among different glucocorticoids, the magnitude of regulation and the profile of affected genes can differ. nih.gov These differences can be attributed to variations in receptor affinity, pharmacokinetics, and interactions with co-regulatory proteins. mdpi.com

It can be inferred that the transcriptional signature of this compound would differ from that of prednisolone. The potential for altered GR binding affinity and the presence of the 6-beta-methyl group could modulate the recruitment of transcriptional co-activators or co-repressors to the GR complex. This could lead to a different pattern of gene expression, potentially altering the ratio of anti-inflammatory to metabolic gene regulation. For example, some studies suggest that certain structural modifications can bias the receptor towards transrepression over transactivation, which is thought to be beneficial in separating anti-inflammatory effects from metabolic side effects. The unique structure of this compound might favor such a differential transcriptional output.

Comparison with Methylprednisolone and Other Synthetic Glucocorticoids

Methylprednisolone is a synthetic glucocorticoid that is structurally similar to prednisolone but contains a methyl group at the 6-alpha position. This modification makes methylprednisolone more potent than prednisolone. nih.govdrugs.com A 4 mg dose of methylprednisolone is roughly equivalent to a 5 mg dose of prednisone. drugs.comsinglecare.com

This compound shares the 6-methyl group with methylprednisolone, although in the beta- a versus the alpha-position. The stereochemistry of this methyl group is critical and can influence the conformation of the steroid's A-ring, thereby affecting receptor binding and metabolic stability. Studies on 6-beta-methylprednisolone have been conducted, indicating its biological activity. nih.gov The key difference remains the 21-dehydro modification. While the 6-methylation is known to enhance glucocorticoid activity, the 21-aldehyde is a significant departure from the C21-hydroxyl group present in active corticosteroids like methylprednisolone and prednisolone. This hydroxyl group is crucial for forming hydrogen bonds within the receptor's ligand-binding pocket. Its absence and replacement with an aldehyde would likely reduce the potency compared to methylprednisolone.

Table 2: Comparative Potency of Selected Glucocorticoids

| Compound | Relative Anti-inflammatory Potency (compared to Hydrocortisone (B1673445)=1) | Key Structural Features |

|---|---|---|

| Prednisone | 4 | 11-keto group (prodrug) |

| Prednisolone | 4 | 11-beta-hydroxyl group |

| Methylprednisolone | 5 | 6-alpha-methyl group, 11-beta-hydroxyl group |

| This compound | Inferred: Likely lower than Methylprednisolone and Prednisolone | 6-beta-methyl group, 21-aldehyde group |

Rationalization of Mechanistic Differences based on Structural Variation

The predicted differences in the biological activity of this compound can be rationalized by its unique structural features:

The 21-dehydro (aldehyde) group: This is the most significant structural modification. The C21-hydroxyl group in active glucocorticoids is a key site for hydrogen bonding within the GR ligand-binding domain. Replacing it with an aldehyde group (-CHO) would disrupt this critical interaction, likely leading to a decrease in binding affinity and, consequently, reduced glucocorticoid activity. Furthermore, aldehydes are chemically reactive and could potentially form covalent bonds with nucleophilic residues in the receptor or other proteins, leading to a different pharmacological profile, including the possibility of irreversible inhibition or other off-target effects.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Prednisone |

| Prednisolone |

| Methylprednisolone |

Advanced Research Applications and Theoretical Implications

Development of 21-Dehydro-6beta-methyl Prednisone (B1679067) as a Chemical Probe

There is no scientific literature available to suggest that 21-Dehydro-6beta-methyl Prednisone has been developed or utilized as a chemical probe. Chemical probes are specialized small molecules used to study biological systems, and their development requires a well-characterized pharmacological profile, including target affinity and selectivity. Information regarding the binding affinity of this compound for the glucocorticoid receptor or other potential targets is not present in published research. The compound is predominantly supplied by chemical vendors for use as an analytical standard. synthinkchemicals.com

Use in Investigating Glucocorticoid Resistance Mechanisms in Cellular Models

The investigation of glucocorticoid resistance is a critical area of research, often employing various glucocorticoid agonists and antagonists to probe cellular pathways. nih.gov However, there are no studies that cite the use of this compound for this purpose. Research in this field typically involves well-established glucocorticoids like dexamethasone (B1670325) or prednisolone (B192156). nih.gov Furthermore, a patent describing the synthesis of the closely related 6-beta-methylprednisolone states that it possesses no pharmacological activity. google.com A compound lacking pharmacological activity would not be suitable for investigating receptor-mediated resistance mechanisms.

Contribution to the Understanding of Glucocorticoid Receptor Diversity

The study of glucocorticoid receptor (GR) diversity involves examining different receptor isoforms, their tissue-specific expression, and their interactions with various ligands. This research relies on ligands with known binding affinities and functional effects to differentiate receptor functions. As there is no data on the binding affinity or the agonistic or antagonistic properties of this compound at the glucocorticoid receptor, it has not contributed to the scientific understanding in this area. nih.gov

Future Directions in Chemical Biology Research

High-Throughput Screening of Analogs for Specific Receptor Modulation

A significant goal in glucocorticoid research is the development of "dissociated" ligands that retain the anti-inflammatory benefits while minimizing adverse effects. This can be achieved by creating analogs that selectively modulate the glucocorticoid receptor (GR) to favor transrepression (inhibition of pro-inflammatory transcription factors) over transactivation (activation of genes linked to side effects). High-throughput screening (HTS) of a library of analogs of 21-Dehydro-6beta-methyl Prednisone (B1679067) could be a powerful strategy to identify such selective modulators. By systematically modifying the structure of the parent compound, it may be possible to enhance its specificity for the GR and fine-tune its downstream effects. HTS assays could be designed to measure specific cellular responses, such as the inhibition of inflammatory cytokine production or the activation of specific reporter genes. This approach would accelerate the discovery of novel compounds with improved therapeutic profiles.

Integration with Systems Biology Approaches

The biological effects of a compound like 21-Dehydro-6beta-methyl Prednisone are not the result of a single molecular interaction but rather a complex network of events. Systems biology offers a holistic approach to understanding these complex interactions by integrating data from genomics, transcriptomics, proteomics, and metabolomics. oup.comoup.com A future research direction would be to apply systems biology to map the cellular response to this compound. This could involve treating cells with the compound and then using techniques like DNA microarrays to measure changes in the expression of thousands of genes. oup.com This data could then be used to construct computational models of the regulatory networks affected by the compound. endocrine-abstracts.org Such an approach could reveal unexpected pathways and mechanisms of action, providing a deeper understanding of the compound's effects and potentially identifying new therapeutic targets. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.